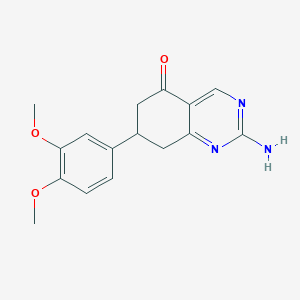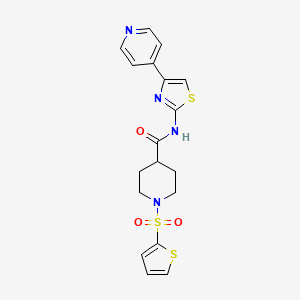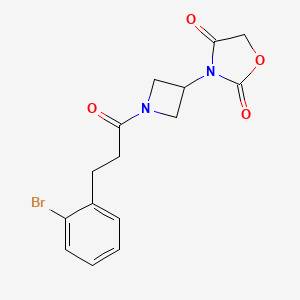
3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as BP-OXD, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. BP-OXD belongs to the class of oxazolidinone derivatives, which are known for their antibacterial properties.
Scientific Research Applications
Oxazolidine derivatives, including compounds like 3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione, are crucial in various scientific research fields due to their diverse biological activities and applications. These compounds have been studied extensively for their potential in agriculture, pharmaceuticals, and materials science.
Agricultural Applications
One significant application of oxazolidine derivatives is in the agricultural sector. Famoxadone, a closely related oxazolidinone compound, exemplifies this application. It has been commercialized as an agricultural fungicide under the trade name Famoxate. Famoxadone belongs to a new class of oxazolidinone fungicides that show excellent control over plant pathogens across various classes, including Ascomycete, Basidiomycete, and Oomycete. These pathogens infect a wide range of crops, including grapes, cereals, tomatoes, and potatoes. The development and optimization of famoxadone highlight the potential of oxazolidinone derivatives in enhancing crop protection and agricultural productivity (Sternberg et al., 2001).
Pharmaceutical Research
In pharmaceutical research, oxazolidine derivatives have shown promise as antimicrobial and anti-inflammatory agents. For instance, certain phenyl oxazolidinones prepared from R-glycidyl butarate and Para bromo aniline demonstrated significant antibacterial activity against a range of pathogens, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds also showed antifungal activity against Candida albicans and Aspergillus, indicating their potential as broad-spectrum antimicrobial agents (Fernandes et al., 2013).
Chemical Synthesis and Materials Science
Oxazolidine derivatives are also significant in chemical synthesis and materials science. They have been utilized in creating various polymers and materials with unique properties. For example, the synthesis and application of oxazolidine-2,4-diones in preparing α-hydroxyamides have been explored. These compounds are synthesized through a novel approach starting from readily available α-ketols and isocyanates. This synthesis pathway offers a versatile method to access 5,5-disubstituted 1,3-oxazolidine-2,4-diones, which have potential applications in materials science and as intermediates in pharmaceutical synthesis (Merino et al., 2010).
properties
IUPAC Name |
3-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQAHHXALNOWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2706885.png)
![4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2706886.png)
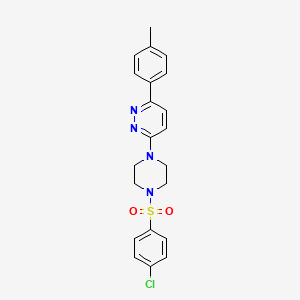
![1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2706893.png)
![3-Cyclobutyl-6-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706895.png)
![4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B2706896.png)
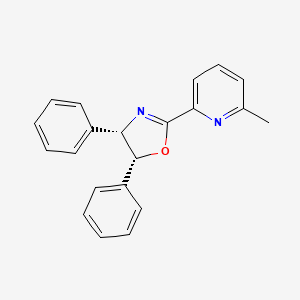
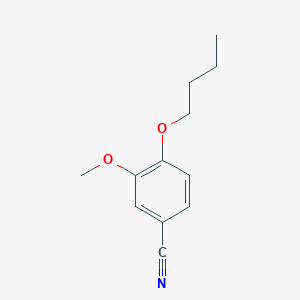


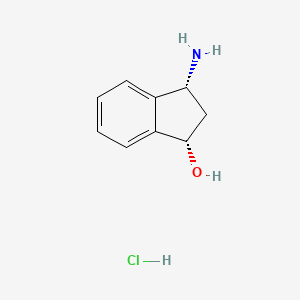
![2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2706905.png)
